2,2'-butane-1,4-diylbis(1-benzyl-1H-benzimidazole)
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Overview
Description
1-BENZYL-2-[4-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1H-1,3-BENZIMIDAZOLE is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-BENZYL-2-[4-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1H-1,3-BENZIMIDAZOLE can be achieved through several synthetic routes. One common method involves the hydrogenation of imidazole derivatives. In this process, benzyl bromide and phenyl bromide are first converted into their corresponding chloroamine salts, which are then reacted with hydrogenated imidazole to yield the target compound . Another method involves a C-nucleophilic addition reaction, where benzyl bromide and phenyl isocyanate react to form the desired product .
Chemical Reactions Analysis
1-BENZYL-2-[4-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common reagents used in these reactions include TBHP for oxidation and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZYL-2-[4-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1H-1,3-BENZIMIDAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-BENZYL-2-[4-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets. The benzimidazole ring system allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
1-BENZYL-2-[4-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1H-1,3-BENZIMIDAZOLE can be compared with other benzimidazole derivatives such as:
- 1-Benzyl-2-phenyl-1H-imidazole
- 1-Benzyl-2-methyl-1H-imidazole
- 4-(1-Benzyl-1H-benzimidazol-2-yl)phenol
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C32H30N4 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-benzyl-2-[4-(1-benzylbenzimidazol-2-yl)butyl]benzimidazole |
InChI |
InChI=1S/C32H30N4/c1-3-13-25(14-4-1)23-35-29-19-9-7-17-27(29)33-31(35)21-11-12-22-32-34-28-18-8-10-20-30(28)36(32)24-26-15-5-2-6-16-26/h1-10,13-20H,11-12,21-24H2 |
InChI Key |
WINJDROBCVCKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCCC4=NC5=CC=CC=C5N4CC6=CC=CC=C6 |
Origin of Product |
United States |
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